5-(trifluoromethoxy)pyridin-3-amine
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Overview
Description
5-(trifluoromethoxy)pyridin-3-amine: is an organic compound featuring a pyridine ring substituted with an amine group at the 3-position and a trifluoromethoxy group at the 5-position. Its unique structure makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: There are various synthetic routes for 5-(trifluoromethoxy)pyridin-3-amine, typically starting with commercially available pyridine derivatives. One common method involves the trifluoromethylation of a pyridin-3-amine precursor. This can be achieved using reagents like trifluoromethyl sulfonates or trifluoromethyl iodide in the presence of a base.
Industrial Production Methods: The industrial production involves optimizing these synthetic routes to achieve high yields and purity. Large-scale production might include continuous flow synthesis techniques, which ensure better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often leading to the formation of nitro derivatives or N-oxides.
Reduction: Reduction typically targets the pyridine ring, potentially leading to dihydropyridine derivatives.
Substitution: Nucleophilic substitution reactions can be performed on the pyridine ring, particularly at positions adjacent to the amine group.
Common Reagents and Conditions: Reagents like strong oxidizing agents (e.g., potassium permanganate) or reducing agents (e.g., lithium aluminum hydride) are common. Typical conditions include varying temperatures and solvents, depending on the desired reaction.
Major Products Formed: Major products often include various functionalized pyridine derivatives, useful in further chemical synthesis and pharmaceutical development.
Scientific Research Applications
Chemistry
Intermediate in Synthesis: Used as a key intermediate in the synthesis of complex organic molecules.
Building Block: Utilized in constructing more intricate heterocyclic systems.
Biology
Biomolecule Interaction Studies: Its structural properties allow it to be used in studying interactions with biomolecules, aiding in the design of biologically active compounds.
Medicine
Drug Development: Employed in the development of pharmaceuticals, particularly those targeting specific receptors or enzymes.
Diagnostic Tools: Sometimes used in the synthesis of diagnostic agents due to its ability to interact with biological targets.
Industry
Agrochemical Production: A precursor in the synthesis of agrochemicals like herbicides and fungicides.
Material Science: Potentially used in the development of new materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of 5-(trifluoromethoxy)pyridin-3-amine depends on its application:
Molecular Targets: In pharmaceuticals, it often targets specific receptors or enzymes, modifying their activity.
Pathways Involved: In biological systems, it can influence metabolic pathways by either inhibition or activation of key enzymes.
Comparison with Similar Compounds
Comparison
5-trifluoromethylpyridine-3-amine: Similar in structure but lacks the methoxy group, leading to different chemical properties and reactivity.
3-amino-5-methoxypyridine: The presence of a methoxy group instead of a trifluoromethoxy group results in different pharmacological activity.
Unique Attributes: The trifluoromethoxy group of 5-(trifluoromethoxy)pyridin-3-amine adds significant electronic and steric effects, making it more reactive in certain chemical reactions and enhancing its ability to interact with biological targets.
Properties
CAS No. |
1361856-17-8 |
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Molecular Formula |
C6H5F3N2O |
Molecular Weight |
178.11 g/mol |
IUPAC Name |
5-(trifluoromethoxy)pyridin-3-amine |
InChI |
InChI=1S/C6H5F3N2O/c7-6(8,9)12-5-1-4(10)2-11-3-5/h1-3H,10H2 |
InChI Key |
FQQZMLNHZGOAKN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=C1OC(F)(F)F)N |
Purity |
95 |
Origin of Product |
United States |
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